molecular formula C19H17F3N2O3 B2364891 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 922925-29-9

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B2364891
CAS RN: 922925-29-9
M. Wt: 378.351
InChI Key: PXGHVWOAUOCHLT-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, leading to the suppression of tumor growth.

Scientific Research Applications

Enantioselective Synthesis

Research has demonstrated the utility of related compounds in enantioselective synthesis, which is crucial for creating specific enantiomers of pharmaceuticals and other active molecules. For instance, the synthesis of piperidines from derivatives has been explored, highlighting the relevance of structurally related compounds in the synthesis of complex organic molecules (Calvez, Chiaroni, & Langlois, 1998).

Supramolecular Chemistry

Compounds featuring similar molecular frameworks have been found to self-assemble into novel supramolecular structures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This suggests potential applications in the design of new materials with unique optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Corrosion Inhibition

Derivatives of benzamides, including those with methoxy substituents, have been studied for their role in corrosion inhibition, particularly in the protection of metals from acidic corrosion. This research underscores the potential industrial applications of such compounds in extending the life of metal structures and components (Mishra et al., 2018).

Organic Semiconductors

Studies have also delved into the synthesis and optical properties of related compounds, revealing their potential as organic semiconductors. This is significant for the development of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where such materials can offer advantages in terms of flexibility, cost, and fabrication (Briseño-Ortega et al., 2018).

Neuroleptic Activity

In the realm of medicinal chemistry, related benzamides have been synthesized and evaluated for their neuroleptic (antipsychotic) activity. Although direct applications in drug use and dosage are excluded from this summary, the research into these activities contributes to the broader understanding of how structural modifications affect biological activity and could guide the development of new materials or chemical sensors (Iwanami et al., 1981).

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-11-12(8-9-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHVWOAUOCHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

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